molecular formula C8H4F4O2 B1294408 2,3,5,6-Tetrafluoro-4-methylbenzoic acid CAS No. 652-32-4

2,3,5,6-Tetrafluoro-4-methylbenzoic acid

Cat. No.: B1294408
CAS No.: 652-32-4
M. Wt: 208.11 g/mol
InChI Key: COOULIOYEXBFDT-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Compounds

The incorporation of fluorine into aromatic compounds instigates significant alterations in their electronic and steric characteristics. numberanalytics.com Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can decrease the reactivity of the aromatic ring towards electrophilic substitution. numberanalytics.com This effect is particularly pronounced in molecules with multiple fluorine substituents. numberanalytics.com

The substitution of hydrogen with fluorine can also lead to increased thermal stability and resistance to oxidation. numberanalytics.com From a molecular orbital perspective, fluorine substitution can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap and reducing reactivity towards electron-rich species. numberanalytics.com Furthermore, the presence of fluorine atoms increases steric hindrance around the aromatic ring, which can influence reaction pathways and intermolecular interactions. numberanalytics.com The introduction of carbon-fluorine bonds can profoundly influence the chemical and physical properties of organic compounds, leading to a range of materials with highly desirable characteristics. researchgate.net These molecules are of interest across a wide spectrum of industrial and academic organic chemistry, from pharmaceuticals and fine chemicals to polymers. researchgate.net

The addition of fluorine atoms to an aromatic ring can also enhance the stability of the ring itself, leading to shorter bond lengths and greater resistance to addition reactions. acs.org This increased stability contributes to the high thermal stability and chemical resistance observed in polymers containing fluorinated aromatics. acs.org

Overview of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid in Research Contexts

This compound is a specialized fluorinated aromatic compound recognized for its unique chemical properties and versatility. chemimpex.com It exhibits excellent thermal stability and chemical resistance, making it a valuable component in the development of advanced materials and pharmaceuticals. chemimpex.com The fluorinated structure enhances its lipophilicity, a beneficial trait in drug formulation that can lead to improved bioavailability. chemimpex.com

In the realm of materials science, this compound serves as a crucial intermediate in the synthesis of high-performance polymers and coatings that require enhanced durability and resistance to harsh environmental conditions. chemimpex.com It is also utilized in the production of agrochemicals, where its specific properties contribute to the effectiveness of crop protection agents. chemimpex.com Research applications for this compound are diverse and include its use as a building block for fluorinated polymers and in the design of new pharmaceutical compounds. chemimpex.com The presence of fluorine atoms can improve the biological activity and metabolic stability of drug candidates. chemimpex.com

Below is a table summarizing some of the key properties of this compound:

PropertyValue
CAS Number 652-32-4
Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
Melting Point 173-175 °C
Boiling Point 255.8 °C (Predicted)
Appearance White to almost white crystals or crystalline powder

Historical Perspective on the Development of Fluorinated Aromatic Carboxylic Acids

The history of organofluorine chemistry dates back to 1862, when Alexander Borodin is credited with synthesizing the first organofluorine compound through a nucleophilic halogen exchange. nih.gov A significant advancement in the synthesis of fluoroaromatic compounds came in 1927 with the discovery of the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another key method, the nucleophilic halogen exchange of an aromatic chlorine with fluorine using potassium fluoride (B91410) (KF), was reported by Gottlieb in 1936. nih.gov

The synthesis of fluorinated aromatic carboxylic acids has evolved with the development of new methodologies. For instance, a chemical synthesis method for 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation reaction of m-fluorotoluene, followed by hydrolysis and purification. google.com More broadly, the synthesis of fluorinated carboxylic acids can be achieved through various routes, including electrochemical fluorination (ECF) of corresponding carboxylic acid derivatives, direct fluorination using fluorine gas, telomerization of tetrafluoroethylene, and oxidation of perfluoroolefins. sci-hub.sefluorine1.ru ECF, in particular, has been a method used to prepare many perfluoroalkyl carboxylic acids. sci-hub.se Recent research has also focused on synthesizing fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide using organic electrolysis, a method that allows for the creation of novel compounds that are difficult to produce via traditional techniques. hokudai.ac.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methylbenzoic acid
Source PubChem
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InChI

InChI=1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOULIOYEXBFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215508
Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

652-32-4
Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Record name 652-32-4
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Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid
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Advanced Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methylbenzoic Acid

Strategic Approaches to Introducing Fluorine Atoms into Benzoic Acid Scaffolds

The incorporation of multiple fluorine atoms onto a benzoic acid scaffold requires specialized synthetic strategies. The primary methods include nucleophilic and electrophilic fluorination, as well as direct fluorination techniques.

Nucleophilic Fluorination Techniques for Fluorobenzoic Acids

Nucleophilic fluorination is a common method for introducing fluorine into aromatic rings, often involving the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com This approach is particularly effective for activated aromatic systems. In the context of synthesizing fluorinated benzoic acids, a typical strategy involves the use of a precursor with a suitable leaving group, such as a nitro or chloro substituent, which can be displaced by a fluoride source like potassium fluoride or cesium fluoride. The reactivity of the substrate is often enhanced by the presence of electron-withdrawing groups. researchgate.net

Recent advancements have focused on the development of more efficient and milder fluorinating agents and catalytic systems. numberanalytics.com For instance, the use of hypervalent iodine compounds as precursors for nucleophilic fluorination has shown promise. researchgate.net These methods often require polar aprotic solvents to facilitate the dissolution of fluoride salts and to promote the nucleophilic substitution reaction. researchgate.net

Table 1: Comparison of Nucleophilic Fluorination Reagents

ReagentTypical SubstrateAdvantagesDisadvantages
Alkali Metal Fluorides (KF, CsF)Activated Aryl Halides/Nitro CompoundsCost-effective, readily availableRequires high temperatures and polar aprotic solvents, limited to activated substrates
Tetrabutylammonium Fluoride (TBAF)Aryl Halides, SilanesSoluble in organic solvents, milder conditionsCan be basic, leading to side reactions
Hypervalent Iodine ReagentsAryl precursorsHigh yields, good functional group toleranceStoichiometric use of reagents can be a drawback

Electrophilic Fluorination Strategies

Electrophilic fluorination introduces a fluorine atom onto an electron-rich aromatic ring using a reagent that delivers an electrophilic fluorine species ("F+"). numberanalytics.comalfa-chemistry.com This method is advantageous for substrates that are not amenable to nucleophilic substitution. A variety of electrophilic fluorinating reagents have been developed, with Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability and ease of handling. alfa-chemistry.com

The regioselectivity of electrophilic aromatic fluorination is governed by the electronic properties of the substituents on the benzene (B151609) ring. Electron-donating groups direct the fluorination to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For the synthesis of highly substituted fluorobenzoic acids, the directing effects of multiple substituents must be considered. numberanalytics.com

Table 2: Common Electrophilic Fluorinating Agents

ReagentAbbreviationKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline solid, stable, commercially available, versatile
N-FluorobenzenesulfonimideNFSICrystalline solid, stable, good solubility in organic solvents
Xenon DifluorideXeF2Powerful fluorinating agent

Direct Fluorination of Aromatic Systems

Direct C-H fluorination is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net This strategy involves the direct replacement of a hydrogen atom with a fluorine atom. While conceptually straightforward, achieving high regioselectivity can be challenging. Palladium-catalyzed C-H fluorination has emerged as a powerful tool in this area, allowing for the directed fluorination of specific C-H bonds. researchgate.net

For benzoic acid derivatives, the carboxylic acid group can act as a directing group, guiding the fluorination to the ortho position. However, achieving tetra-substitution on the aromatic ring through direct fluorination would likely require a multi-step process or a substrate with strong directing groups to control the regioselectivity. researchgate.net

Specific Synthesis Pathways for 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

The synthesis of the specifically substituted this compound can be achieved through targeted synthetic routes that build upon the foundational fluorination strategies.

Carbonation of Lithiated Tetrafluorobenzene Derivatives

A viable pathway to this compound involves the lithiation of a suitable tetrafluorotoluene precursor followed by carboxylation. This method relies on the generation of a highly reactive organolithium intermediate which can then react with carbon dioxide to form the corresponding carboxylic acid.

The starting material for this synthesis would be 1,2,4,5-tetrafluoro-3-methylbenzene. The lithiation is typically carried out using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The position of lithiation is directed by the existing substituents on the aromatic ring. In this case, the methyl group would direct the lithiation to one of the adjacent positions. Subsequent quenching of the lithiated intermediate with solid carbon dioxide (dry ice) followed by acidic workup would yield the desired this compound.

Reaction Scheme:

1,2,4,5-Tetrafluoro-3-methylbenzene + n-BuLi → Lithiated Intermediate Lithiated Intermediate + CO₂ → Lithium 2,3,5,6-tetrafluoro-4-methylbenzoate Lithium 2,3,5,6-tetrafluoro-4-methylbenzoate + H₃O⁺ → this compound

Functional Group Transformations from Related Fluorinated Toluene (B28343) Precursors

An alternative approach involves the synthesis of a related fluorinated toluene precursor with a functional group that can be subsequently transformed into a carboxylic acid. A common precursor for this type of transformation is a benzyl (B1604629) alcohol or a benzyl halide.

For instance, 2,3,5,6-tetrafluoro-p-xylene (B1295241) can be subjected to a selective oxidation of one of the methyl groups. This can be challenging as over-oxidation to terephthalic acid is a common side reaction. However, by carefully controlling the reaction conditions and using specific oxidizing agents, it is possible to achieve mono-oxidation to the corresponding benzyl alcohol, 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.

Further oxidation of the benzyl alcohol to the carboxylic acid can be accomplished using a variety of reagents. organic-chemistry.orglibretexts.org Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) followed by a second oxidation step, or TEMPO-catalyzed oxidation. libretexts.orgwindows.net

Table 3: Oxidizing Agents for the Conversion of Benzyl Alcohols to Carboxylic Acids

ReagentConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)Basic, followed by acidic workupStrong oxidant, readily availableCan lead to over-oxidation and side reactions
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temperaturePowerful oxidant, relatively fastUses toxic chromium(VI)
TEMPO/NaOClBiphasic system (e.g., CH₂Cl₂/H₂O)Mild conditions, high selectivityCan be expensive, requires careful pH control
Pyridinium Dichromate (PDC)DMF, room temperatureMilder than Jones reagentUses toxic chromium(VI)

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the synthesis of complex molecules like this compound, the application of these principles is crucial for developing sustainable manufacturing processes. numberanalytics.com

Key areas of focus for greening the synthesis of fluorinated aromatic compounds include the use of safer and more environmentally benign solvents, the development of catalytic instead of stoichiometric processes, and the improvement of energy efficiency.

Solvent Selection: Traditional organic solvents such as chloroform, dichloromethane, and benzene are often used in organic synthesis but pose significant environmental and health risks. ijsr.net Green chemistry encourages the use of alternative solvents with a better environmental profile. For the synthesis of fluorinated compounds, options like water, supercritical carbon dioxide, and fluorous solvents are being explored. ijsr.netwikipedia.org Fluorous solvents, which are highly fluorinated compounds themselves, can be particularly advantageous in the synthesis and purification of other fluorinated molecules due to their unique solubility properties. ijsr.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduces the generation of waste from stoichiometric reagents. numberanalytics.com In the context of synthesizing this compound, catalytic methods could be employed for both the introduction of the methyl group and the carboxylic acid function. For instance, instead of stoichiometric Lewis acids in Friedel-Crafts type reactions, more environmentally benign solid acid catalysts could be investigated. nih.gov Furthermore, the development of catalytic C-H activation/carboxylation of a suitable tetrafluorotoluene precursor would represent a significant advancement in green synthesis.

Energy Efficiency: Many traditional fluorination and functionalization reactions require high temperatures and pressures, leading to significant energy consumption. researchgate.net Designing synthetic routes that can be performed at or near ambient temperature and pressure is a key goal of green chemistry. The use of highly active catalysts or alternative energy sources such as microwave irradiation or photochemical methods can contribute to reducing the energy footprint of the synthesis. researchgate.netacs.org Continuous flow reactors also offer a promising avenue for improving energy efficiency and process safety in fluorination reactions. rsc.org

Yield Optimization and Purity Enhancement in Synthetic Procedures

Reaction Parameter Optimization: Key parameters that can be optimized to improve yield include reaction temperature, pressure, reaction time, and the stoichiometry of reactants. For instance, in a potential Grignard-based carboxylation, the rate of addition of the Grignard reagent to solid carbon dioxide (dry ice) and the maintenance of a low temperature are crucial to prevent side reactions.

Catalyst and Reagent Selection: The choice of catalyst and reagents can have a profound impact on both yield and purity. In electrophilic fluorination, for example, the use of modern fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can offer higher selectivity and yields compared to older, more aggressive reagents. mdpi.com

Purification Techniques: Achieving high purity often requires effective purification methods. For this compound, which is a solid, recrystallization is a likely method for final purification. The choice of solvent for recrystallization is critical for obtaining high purity crystals with minimal product loss. Other purification techniques could include column chromatography or sublimation. In some patented procedures for similar compounds, a chemical treatment of the crude product is employed to remove specific impurities, followed by extraction and crystallization. google.com

ParameterOptimization StrategyPotential Impact
Temperature Fine-tuning to balance reaction rate and selectivity.Increased yield, reduced by-product formation.
Catalyst Screening for high activity and selectivity.Higher turnover numbers, milder reaction conditions.
Solvent Selection based on solubility, reactivity, and ease of removal.Improved reaction kinetics and easier work-up.
Purification Optimization of recrystallization solvent and conditions.High final product purity.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Sustainability

While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, we can propose and compare several plausible pathways based on established organic chemistry principles and the synthesis of analogous compounds.

Route 1: Carboxylation of 2,3,5,6-Tetrafluorotoluene (B1329407)

This route would involve the synthesis of 2,3,5,6-tetrafluorotoluene as a key intermediate, followed by the introduction of the carboxylic acid group.

Step 1: Synthesis of 2,3,5,6-Tetrafluorotoluene: This could potentially be achieved through various methods, including the methylation of 1,2,4,5-tetrafluorobenzene.

Step 2: Carboxylation: The carboxylic acid group could be introduced via lithiation of 2,3,5,6-tetrafluorotoluene followed by quenching with carbon dioxide, or through a Friedel-Crafts type carboxylation, although the latter may be challenging on a highly deactivated ring.

Route 2: Methylation of a Tetrafluorobenzoic Acid Derivative

This approach would start with a tetrafluorinated benzene ring already containing the carboxylic acid (or a precursor) and then introduce the methyl group.

Step 1: Synthesis of a suitable tetrafluorobenzoic acid derivative: For example, 2,3,5,6-tetrafluorobenzoic acid could be a starting material.

Step 2: Methylation: Introducing a methyl group onto the highly deactivated tetrafluorobenzoic acid ring via electrophilic substitution (Friedel-Crafts methylation) would be extremely challenging and likely low-yielding. nih.gov A more plausible approach might involve a nucleophilic aromatic substitution if a suitable leaving group is present, or a more complex multi-step sequence.

Route 3: From a Precursor with Existing Methyl and Carboxyl Functionalities

This would involve the fluorination of a p-toluic acid derivative.

Step 1: Synthesis of a suitable p-toluic acid derivative.

Step 2: Fluorination: Direct fluorination of an aromatic ring is often unselective and can lead to a mixture of products. More controlled methods would be necessary.

Comparative Table of Plausible Synthetic Routes

RouteEfficiency (Plausible Yield)ScalabilitySustainability
1: Carboxylation of 2,3,5,6-Tetrafluorotoluene Moderate to HighPotentially good, depending on the carboxylation method. Organometallic routes can be scalable with careful process control.Moderate. Use of organolithium reagents has sustainability drawbacks (pyrophoric, moisture-sensitive). Catalytic carboxylation would be a greener alternative.
2: Methylation of a Tetrafluorobenzoic Acid Derivative LowPoor. Friedel-Crafts methylation on a highly deactivated ring is inefficient.Poor due to likely low yields and harsh conditions.
3: Fluorination of a p-Toluic Acid Derivative Low to ModerateChallenging. Selective multi-fluorination is difficult to control on a large scale.Potentially poor due to the use of hazardous fluorinating agents and potential for by-product formation.

Based on this analysis, Route 1, the carboxylation of 2,3,5,6-tetrafluorotoluene , appears to be the most promising approach in terms of potential efficiency and scalability. However, from a sustainability perspective, the development of a catalytic carboxylation method would be highly desirable to avoid the use of stoichiometric organometallic reagents.

Reactivity and Mechanistic Organic Chemistry of 2,3,5,6 Tetrafluoro 4 Methylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 2,3,5,6-tetrafluoro-4-methylbenzoic acid undergoes a range of typical reactions, including esterification, amidation, reduction, and decarboxylation. The high degree of fluorination on the aromatic ring enhances the acidity of the carboxylic proton, which can influence the conditions required for these transformations.

Esterification and Amidation Reactions

The conversion of this compound to its corresponding esters and amides proceeds through standard protocols, often catalyzed by acid. For instance, Fischer esterification with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, yields the corresponding ester. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid, for example, by conversion to an acyl chloride, or by using coupling agents. Direct amidation can also be facilitated by catalysts like titanium(IV) chloride.

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.

Amidation can proceed through various pathways. One common method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then readily attacked by an amine to form the amide. Alternatively, direct condensation of the carboxylic acid and amine can be promoted by coupling agents that form a reactive intermediate with the carboxylic acid.

Reactant 1Reactant 2ProductReaction Type
This compoundMethanolMethyl 2,3,5,6-tetrafluoro-4-methylbenzoateEsterification
This compoundAmmonia2,3,5,6-Tetrafluoro-4-methylbenzamideAmidation

Reduction to Alcohol Derivatives

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). byjus.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107).

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by an acid-base reaction where another hydride deprotonates the hydroxyl group. The resulting intermediate is further reduced by another equivalent of hydride to form a species that, upon acidic workup, yields the primary alcohol.

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a significant reaction pathway for this compound under certain conditions. The stability of the resulting carbanion intermediate plays a crucial role in the facility of this reaction. While the decarboxylation of simple benzoic acids often requires harsh conditions, the presence of multiple electron-withdrawing fluorine atoms on the aromatic ring can stabilize the negative charge that develops on the ring upon loss of CO₂, thereby facilitating the reaction.

Decarboxylation of fluorinated aromatic carboxylic acids has been observed to occur under thermal conditions, sometimes in the presence of a catalyst or in a suitable solvent. For instance, heating in a polar aprotic solvent can promote the removal of the carboxyl group. The reaction proceeds by the cleavage of the C-C bond between the aromatic ring and the carboxyl group, releasing carbon dioxide and forming a tetrafluorotoluene derivative.

Reactions Involving the Fluorinated Aromatic Ring

The high degree of fluorination renders the aromatic ring of this compound highly electron-deficient. This electronic characteristic profoundly impacts its susceptibility to aromatic substitution reactions, favoring nucleophilic attack while strongly disfavoring electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-poor nature of the tetrafluorinated benzene (B151609) ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing fluorine atoms and the carboxyl group. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Due to the strong electron-withdrawing inductive effect of fluorine, it is a good leaving group in SNAr reactions on highly fluorinated rings, despite the strength of the C-F bond. Nucleophiles such as alkoxides, amines, and thiols can readily displace a fluorine atom from the ring under relatively mild conditions.

NucleophilePosition of SubstitutionProduct
Methoxide (CH₃O⁻)ortho/para to COOHMethoxy-trifluoro-4-methylbenzoic acid derivative
Ammonia (NH₃)ortho/para to COOHAmino-trifluoro-4-methylbenzoic acid derivative
Thiophenol (C₆H₅SH)ortho/para to COOHPhenylthio-trifluoro-4-methylbenzoic acid derivative

Electrophilic Aromatic Substitution (EAS) Limitations and Considerations

In stark contrast to its reactivity towards nucleophiles, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution (EAS). The four strongly electron-withdrawing fluorine atoms and the deactivating carboxylic acid group create a significant electron deficiency in the π-system of the ring. This makes the ring a very poor nucleophile, unable to attack common electrophiles under standard EAS conditions.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which are characteristic of benzene and its activated derivatives, are generally not feasible with this compound. wikipedia.org The high energy barrier for the formation of the positively charged intermediate (the arenium ion or sigma complex) in the EAS mechanism is prohibitive. The strong deactivating effect of the fluorine atoms and the carboxyl group destabilizes this carbocationic intermediate, thus impeding the reaction. Any attempt to force such reactions would likely require extremely harsh conditions, which could lead to decomposition of the starting material or other unwanted side reactions.

Mechanistic Studies of Key Transformations

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from studies on related polyfluorinated aromatic compounds.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide or triflate to the palladium(0) complex. libretexts.orglibretexts.org For highly fluorinated substrates, the activation of the C-F bond can be a significant kinetic barrier. In some cases, particularly with electron-deficient aryl fluorides, the oxidative addition may proceed via a nucleophilic aromatic substitution (SNAr)-type mechanism. nih.gov

Computational studies on the decarboxylative cross-coupling of potassium polyfluorobenzoates have shown that, in contrast to copper-catalyzed systems where oxidative addition is rate-limiting, the decarboxylation step is the rate-determining step in the palladium-catalyzed version. acs.org This highlights a key mechanistic difference when employing carboxylic acids or their salts directly.

Role of Fluorine Atoms in Directing Reactivity

The four fluorine atoms on the aromatic ring of this compound play a crucial role in directing its reactivity.

Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the electron density of the aromatic ring. This makes the ring susceptible to nucleophilic attack but deactivates it towards electrophilic aromatic substitution.

Directing Group in C-H Functionalization: Fluorine atoms can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. The C-H bond ortho to a fluorine atom can be preferentially activated, leading to regioselective functionalization. nih.govacs.org This is attributed to a combination of factors, including the acidity of the C-H bond and favorable interactions with the metal catalyst.

Activation of C-F Bonds: While C-F bonds are generally strong, in polyfluoroarenes, they can be activated and cleaved by transition metal complexes, enabling their participation in cross-coupling reactions. mdpi.com The regioselectivity of C-F bond activation is often influenced by the electronic environment and the presence of other functional groups. For instance, in polyfluoronitrobenzene derivatives, arylation occurs preferentially at the C-F bond ortho to the nitro group, suggesting a directing effect. acs.org

Derivatization Strategies for Structural Modification

The structural modification of this compound is key to expanding its utility as a building block in synthesis.

Synthesis of Analogues with Modified Alkyl Groups

Modification of the methyl group at the 4-position can be achieved through various synthetic strategies. One potential route involves the cross-coupling of a suitable precursor, such as a 4-halotetrafluorobenzoic acid derivative, with an organometallic reagent containing the desired alkyl group. For instance, a Suzuki-Miyaura coupling with an alkylboronic acid or a Negishi coupling with an organozinc reagent could be employed.

Alternatively, functionalization of the methyl group itself can be a viable strategy. Radical-mediated reactions or the use of strong bases to generate a benzylic anion followed by reaction with an electrophile could introduce different alkyl chains.

Introduction of Additional Functional Groups to the Aromatic Ring

Introducing additional functional groups onto the highly fluorinated ring of this compound is challenging due to the deactivating effect of the fluorine atoms. However, directed C-H functionalization offers a promising avenue. As mentioned, the fluorine atoms can direct the metalation of the ortho C-H bond, allowing for the subsequent introduction of a variety of functional groups.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace one of the fluorine atoms with a suitable nucleophile. The regioselectivity of such a substitution would be influenced by the directing effects of the existing methyl and carboxyl groups, as well as the inherent reactivity of the different C-F bonds.

Advanced Spectroscopic and Computational Characterization of 2,3,5,6 Tetrafluoro 4 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. For fluorinated molecules like 2,3,5,6-Tetrafluoro-4-methylbenzoic acid, the presence of the highly sensitive 19F nucleus, in addition to 1H and 13C, provides a wealth of structural information.

High-resolution 1D NMR spectra offer fundamental insights into the chemical environment of each type of nucleus within the molecule.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the methyl and carboxylic acid protons. The methyl protons would appear as a singlet, with its chemical shift influenced by the electronic effects of the tetrafluorinated aromatic ring. The carboxylic acid proton is typically a broad singlet, and its chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about all the carbon atoms in the molecule. The spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons, and the methyl carbon. The aromatic region would be complex due to carbon-fluorine coupling (nJCF), which splits the carbon signals into multiplets. The magnitude of these coupling constants provides valuable information about the proximity of the carbon atoms to the fluorine substituents.

19F NMR Spectroscopy: 19F NMR is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. In the case of this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the 19F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to a highly substituted benzene (B151609) ring.

Table 1: Predicted 1H, 13C, and 19F NMR Data for this compound Note: The following data are illustrative and based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
1H ~2.3s-CH3
~11-13br s-COOH
13C ~15q (JCF)-CH3
~110-120mC4
~140-150mC2, C3, C5, C6
~165t (JCF)-COOH
19F ~ -140sF2, F3, F5, F6

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be of limited use for the parent compound due to the lack of proton-proton coupling but would be invaluable for derivatives with more complex proton networks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded 1H and 13C nuclei. This would definitively link the methyl proton signal to the methyl carbon signal.

1H-19F and 13C-19F Heteronuclear Correlation: For fluorinated compounds, specialized 2D NMR experiments that correlate 1H or 13C with 19F can provide direct evidence of through-bond and through-space connectivities involving the fluorine atoms, further solidifying the structural assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments is a molecular fingerprint. For this compound, the molecular ion peak [M]+• would be observed at m/z 208. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 191, corresponding to the acylium ion [M - OH]+.

Loss of a carboxyl group (•COOH): This would lead to a fragment at m/z 163, corresponding to the tetrafluorotoluene cation.

Decarboxylation (loss of CO2): While less common for the molecular ion, it can occur from fragment ions.

Loss of a fluorine atom (•F): This could lead to a fragment at m/z 189.

The relative abundances of these and other fragment ions provide clues about the stability of the different parts of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Illustrative)

m/zPredicted Fragment IonPossible Neutral Loss
208[C8H4F4O2]+•-
191[C8H3F4O]+•OH
163[C7H3F4]+•COOH
143[C6HF4]+•COOH, HF

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, with a molecular formula of C8H4F4O2, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Theoretical Exact Mass Calculation for C8H4F4O2:

C: 8 x 12.000000 = 96.000000

H: 4 x 1.007825 = 4.031300

F: 4 x 18.998403 = 75.993612

O: 2 x 15.994915 = 31.989830

Total Exact Mass = 208.014742 u

An HRMS experiment would be expected to yield a measured mass very close to this value, confirming the elemental formula.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide detailed information about the molecule in the gas or solution phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide:

Precise bond lengths and angles: This data would reveal any distortions in the benzene ring or the carboxylic acid group due to the bulky and electron-withdrawing fluorine substituents.

Conformation of the molecule: The dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring would be determined.

Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, including details of hydrogen bonding between the carboxylic acid groups (likely forming dimers) and any other intermolecular interactions such as π-stacking or fluorine-involved contacts.

Although no published crystal structure for this compound is currently available, studies on similar fluorinated benzoic acids have shown that they often form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxyl groups. rsc.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data, offering deep insights into the atomic and molecular properties of this compound. These theoretical methods allow for the detailed exploration of the compound's electronic structure, reactivity, and interactions at a level of detail that is often inaccessible through experimental techniques alone. By simulating the behavior of this molecule and its derivatives, researchers can predict various chemical and physical properties, guiding further experimental work and aiding in the rational design of new materials and biologically active agents.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometric, electronic, and energetic properties of compounds like this compound with a high degree of accuracy.

Interactive Table: Comparison of Selected Geometric Parameters for a Fluorinated Methylbenzoic Acid Analog

ParameterBondExperimental Value (Å/°)
Bond LengthC-F1.3595
C=O1.2354
C-O1.3076
C-C (ring)1.379 - 1.396
Bond AngleC-C-C (ring)116.56 - 124.15
O=C-O123.44

Note: Data is for 3-Fluoro-4-methylbenzoic acid as a representative example. The bond lengths and angles for this compound are expected to be influenced by the presence of multiple electron-withdrawing fluorine atoms.

Further analysis of the electronic properties involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aromatic carboxylic acids, the HOMO is typically a π-orbital delocalized over the benzene ring, and the LUMO is a π*-orbital. The extensive fluorination in this compound is expected to lower the energies of both the HOMO and LUMO due to the high electronegativity of fluorine.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a high negative potential (typically colored red) around the oxygen atoms of the carboxylic group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a high positive potential (blue), indicating its acidic nature. The highly electronegative fluorine atoms would also contribute to regions of negative potential, influencing the molecule's intermolecular interactions.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with their environment.

For this compound, MD simulations can be particularly insightful for understanding its behavior in different solvents or its interaction with biological macromolecules. A typical MD simulation involves placing the molecule of interest within a simulation box, often filled with solvent molecules like water, and then calculating the forces between all atoms and their subsequent movements over a series of small time steps.

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For fluorinated organic molecules, specialized force field parameters are often required to accurately model the unique electronic and steric properties imparted by fluorine atoms.

MD simulations of this compound could be used to investigate several phenomena:

Solvation and Aggregation: Simulations can reveal how the molecule interacts with solvent molecules, for instance, the formation of hydrogen bonds between the carboxylic acid group and water. They can also be used to study the tendency of the molecules to aggregate in solution. Studies on benzoic acid in confined spaces have shown that confinement can significantly impact liquid dynamics and promote aggregation.

Conformational Analysis: The flexibility of the carboxylic acid group relative to the fluorinated ring can be explored. MD simulations can determine the preferred orientations and the energy barriers between different conformations.

Interactions with Surfaces or Macromolecules: The binding of this compound to a surface or the active site of a protein can be simulated. These simulations can provide estimates of the binding free energy and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex. Research on the interaction of benzoic acid with proteins has demonstrated the importance of these interactions for complex stability.

Interactive Table: Typical Parameters in a Molecular Dynamics Simulation Setup

ParameterDescriptionTypical Value/Method
Force FieldDefines the potential energy function of the system.AMBER, CHARMM, OPLS (with custom parameters for fluorinated groups)
Water ModelRepresents the solvent molecules.TIP3P, SPC/E
Simulation BoxThe periodic boundary conditions for the system.Cubic or Rectangular
TemperatureThe temperature at which the simulation is run.300 K (or other relevant temperature)
PressureThe pressure at which the simulation is run.1 atm
Time StepThe interval between successive calculations of forces and positions.1-2 femtoseconds (fs)
Simulation LengthThe total duration of the simulation.Nanoseconds (ns) to microseconds (µs)

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. By identifying the key molecular features that influence a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

For derivatives of this compound, QSAR studies would involve synthesizing or computationally generating a library of related compounds with varying substituents. The biological activity of these compounds (e.g., enzyme inhibition, antibacterial activity) would then be measured experimentally. The next step is to calculate a set of molecular descriptors for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure and properties.

Molecular descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., topological indices, counts of specific functional groups).

3D Descriptors: Based on the 3D conformation (e.g., molecular shape, solvent-accessible surface area).

Physicochemical Descriptors: Related to properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Once the descriptors and activity data are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The goal is to find the combination of descriptors that best correlates with and predicts the observed activity.

A hypothetical QSAR study on derivatives of this compound might reveal that their biological activity is strongly influenced by the hydrophobicity and electronic properties of the substituents on the aromatic ring. For instance, increasing the hydrophobicity of a substituent might enhance membrane permeability and lead to higher activity, up to a certain point.

Interactive Table: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassDescriptor NameDescription
ElectronicHOMO/LUMO EnergyEnergy of the highest occupied/lowest unoccupied molecular orbital.
Dipole MomentA measure of the molecule's overall polarity.
StericMolar Refractivity (MR)A measure of the volume occupied by an atom or group of atoms.
Sterimol ParametersDescribe the size and shape of a substituent.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.
TopologicalWiener IndexA descriptor of molecular branching.
Kier & Hall Shape IndicesDescribe different aspects of molecular shape.

The predictive power of a QSAR model is assessed through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. A validated QSAR model can be a valuable tool in the drug discovery process, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Applications of 2,3,5,6 Tetrafluoro 4 Methylbenzoic Acid in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical sciences, fluorine-containing compounds are integral to modern drug discovery, with an estimated 20-30% of all pharmaceuticals featuring at least one fluorine atom. 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a significant contributor to this field, primarily as a versatile intermediate for synthesizing new therapeutic agents. chemimpex.com

Role as a Key Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of novel pharmaceutical compounds. chemimpex.com Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation or esterification, allowing for its incorporation into a larger molecular scaffold. The tetrafluorophenyl moiety is a bioisostere for other aromatic systems, and its inclusion can be a critical step in the multi-stage synthesis of complex drug candidates. A closely related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is noted for its role as an intermediate in the development of anti-inflammatory and analgesic drugs, highlighting the utility of this class of fluorinated structures in medicinal chemistry. chemimpex.com

Impact of Fluorination on Bioactivity and Metabolic Stability

The introduction of fluorine atoms into a drug molecule has a profound impact on its biological properties. The four fluorine atoms on the benzene (B151609) ring of this compound impart several advantageous characteristics to its derivatives.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. By replacing hydrogen atoms with fluorine, the aromatic ring becomes highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the drug's half-life and bioavailability.

Bioactivity and Binding Affinity: Fluorine's high electronegativity alters the electronic distribution of the aromatic ring. This can modify the acidity (pKa) of nearby functional groups and influence non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes or receptors. These modified interactions can lead to enhanced binding affinity and increased potency.

Lipophilicity and Membrane Permeability: Fluorination generally increases a molecule's lipophilicity, or "greasiness." This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, which is crucial for reaching its site of action. chemimpex.com The fluorinated structure of this compound contributes to enhanced lipophilicity in its derivatives, which is beneficial for drug formulation and bioavailability. chemimpex.com

Synthesis of Radioligands for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in diagnostics and drug development. It relies on radioligands labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being one of the most important due to its convenient half-life (109.8 minutes). Aromatic fluorine-containing molecules are often precursors for the synthesis of ¹⁸F-labeled PET tracers. While specific examples detailing the use of this compound for this purpose are not prominent, its structure is well-suited for late-stage radiofluorination reactions, making it a potential precursor for developing novel PET imaging agents for tracking biological processes or drug distribution in the body.

Enzyme Inhibition Studies

While direct enzyme inhibition studies on this compound are not widely published, research on structurally analogous compounds demonstrates the potential of this chemical class. The closely related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, has been used as a precursor in the synthesis of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). ossila.com These enzymes are involved in post-translational modification of proteins and are targets in cancer research.

Furthermore, broader studies on benzoic acid derivatives have established their role as enzyme inhibitors. For example, various substituted benzoic acids have been shown to inhibit enzymes like tyrosinase and α-amylase, with the nature and position of the substituents on the benzene ring dictating the inhibitory potency. nih.govmdpi.com This suggests that derivatives of this compound could be rationally designed as inhibitors for various enzymatic targets.

Enzyme TargetInhibitor PrecursorReported Potency (IC₅₀)Reference
Protein Farnesyltransferase (FTase)2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid2.9 µM ossila.com
Geranylgeranyltransferase (GGTase)2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid7.5 µM ossila.com

Agrochemical and Crop Protection Research

In addition to its pharmaceutical applications, this compound is utilized in the agrochemical industry. Its unique properties are leveraged to create effective crop protection agents. chemimpex.com The principles that make fluorinated compounds effective in pharmaceuticals—such as enhanced stability and bioactivity—are also applicable to the development of modern pesticides, herbicides, and fungicides. The compound serves as a building block for more complex active ingredients where the tetrafluorinated ring contributes to the molecule's efficacy and environmental persistence. Its use is also noted in the preparation of analytical standards for monitoring pesticides and herbicides. isotope.com

Intermediate in the Synthesis of Insecticides and Herbicides

This compound is a key precursor in the synthesis of certain agrochemicals, particularly potent insecticides. Its chemical structure serves as a foundational component that is modified to create the final active ingredient. A prominent example of its application is in the production of the pyrethroid insecticide, Tefluthrin. nih.gov

The synthesis pathway involves the chemical modification of this compound to an alcohol derivative, which is then incorporated into the final insecticide molecule. Specifically, the benzoic acid is a direct precursor to 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. nih.gov This alcohol is subsequently esterified with a cyclopropanecarboxylic acid derivative to form Tefluthrin. nih.gov This positions the tetrafluorinated methylbenzoic acid moiety as a critical intermediate in the manufacturing process of this widely used soil insecticide. While this specific compound is noted for its role in insecticide development, the broader class of tetrafluorinated benzoic acids are recognized as useful starting materials for highly active insecticidal compounds. google.com

Table 1: Role of this compound in Insecticide Synthesis An interactive data table is available in the digital version of this article.

Precursor Compound Synthetic Step Intermediate Final Product (Insecticide)

Contribution to Efficacy of Crop Protection Agents

The inclusion of the 2,3,5,6-tetrafluoro-4-methylbenzoyl moiety in the final structure of crop protection agents significantly contributes to their efficacy. The high degree of fluorination on the aromatic ring imparts unique physicochemical properties to the molecule. chemimpex.com One of the most critical contributions is the enhancement of lipophilicity. chemimpex.com Increased lipophilicity allows the insecticide to more effectively penetrate the waxy outer cuticle of insects and traverse biological membranes to reach its target site.

In the case of Tefluthrin, a Type 1 pyrethroid, the target site is the voltage-gated sodium channels in the insect's nervous system. nih.gov The enhanced lipophilicity conferred by the tetrafluorinated aromatic group facilitates the transport of the active ingredient to these nerve cells. Tefluthrin is specifically utilized to control a wide array of soil-based insect pests in crops such as maize and sugar beets. nih.gov The unique properties associated with the fluorinated structure are a key factor in the compound's effectiveness as a crop protection agent. chemimpex.com

Materials Science and Polymer Chemistry

Building Block for High-Performance Fluorinated Polymers

In the realm of materials science, this compound serves as a valuable monomer, or building block, for the synthesis of advanced fluorinated polymers. chemimpex.com Fluoropolymers as a class are renowned for their exceptional properties, which include high thermal stability, robust chemical resistance, low surface energy, and high resistance to water and oils. chemimpex.comresearchgate.net

The incorporation of the tetrafluoro-4-methylbenzoic acid unit into a polymer backbone introduces a high density of fluorine atoms, which is directly responsible for these desirable characteristics. The strong carbon-fluorine bonds contribute to the polymer's thermal and chemical stability, making the resulting materials suitable for applications in harsh environments. chemimpex.com These high-performance polymers are essential in demanding sectors such as the aerospace and electronics industries, where materials are required to withstand extreme conditions without degradation. chemimpex.com

Synthesis of Coatings with Enhanced Durability and Chemical Resistance

The same properties that make this compound a valuable component of bulk polymers also make it a key intermediate for specialty coatings. chemimpex.com Fluoropolymer coatings are widely employed as protective materials precisely because of their durability and resistance to chemical attack and high temperatures. chemimpex.comresearchgate.net

When used to create polymers for coatings, this fluorinated benzoic acid helps to formulate surfaces that are highly durable and resistant to harsh environmental or chemical exposure. chemimpex.com The low surface energy characteristic of fluorinated polymers also results in coatings that are hydrophobic and oleophobic (water- and oil-repellent), which is useful for anti-fouling and easy-to-clean surface applications. researchgate.net

Development of Liquid Crystal Materials

While direct application of this compound in liquid crystals is not extensively documented, closely related fluorinated benzoic acids are utilized in the synthesis of liquid crystal materials. For instance, the potassium salt of 2,3,5,6-tetrafluorobenzoic acid (lacking the 4-methyl group) is used in decarboxylative coupling reactions to create complex molecules that form the basis of columnar liquid crystals. rsc.org

The presence of multiple fluorine atoms on an aromatic core is a common strategy in the design of liquid crystals to tune the material's dielectric anisotropy, a key property for display applications. beilstein-journals.org The rigid, fluorinated aromatic structure of compounds like this compound makes them attractive candidates for incorporation into larger molecular scaffolds designed to exhibit liquid crystalline phases. rsc.orgnih.gov Benzoic acid derivatives, in general, are widely used components for developing liquid crystal materials, often leveraging hydrogen-bonding interactions to form the necessary ordered structures. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering

The structure of this compound and its derivatives is particularly well-suited for applications in supramolecular chemistry and crystal engineering, where the goal is to design and construct ordered molecular assemblies. Research on analogous compounds, such as 2,3,5,6-tetrafluoro-4-iodobenzoic acid and 2,3,5,6-tetrafluoro-4-bromobenzoic acid, demonstrates how this molecular framework can be used to direct the formation of predictable, extended architectures.

These systems utilize a combination of two key non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group reliably forms strong, directional hydrogen bonds (O–H···N and N–H···O) with complementary molecules, such as aminopyrimidines. This interaction typically forms a primary dimeric motif.

Halogen Bonding: The electron-deficient region on a halogen atom (like iodine or bromine) on the tetrafluorinated ring can act as a halogen bond donor, forming a directional interaction with a halogen bond acceptor, such as a pyridyl nitrogen atom (C–X···N).

This dual-interaction approach allows for a hierarchical construction of predictable supramolecular assemblies. The hydrogen bonds first create a specific dimer, and these dimers are then linked into one-dimensional chains by the weaker, yet highly directional, halogen bonds. This strategy showcases the utility of the tetrafluorinated benzoic acid scaffold in the rational design of crystalline materials.

Table 2: Intermolecular Interaction Parameters in Crystal Structures of 2,3,5,6-Tetrafluoro-4-halobenzoic Acid Derivatives This table presents data for closely related iodo- and bromo- analogues to illustrate the principles of supramolecular assembly. An interactive data table is available in the digital version of this article.

Interacting Molecules Interaction Type Bond/Interaction Distance (Å) Angle (°)
3-(2-amino-4-methylpyrimidin-6-yl)pyridine & 2,3,5,6-tetrafluoro-4-iodobenzoic acid Hydrogen Bond O–H···N 2.589 -
3-(2-amino-4-methylpyrimidin-6-yl)pyridine & 2,3,5,6-tetrafluoro-4-iodobenzoic acid Hydrogen Bond N–H···O 2.924 -
3-(2-amino-4-methylpyrimidin-6-yl)pyridine & 2,3,5,6-tetrafluoro-4-iodobenzoic acid Halogen Bond C–I···N 2.941 170.7

The available information discusses the general utility of fluorinated benzoic acids in various chemical syntheses but does not provide concrete examples or detailed research findings regarding the use of this compound as a catalyst, a component in a catalytic system, or as a direct precursor in the synthesis of ligands for metal complexes. Similarly, there is a lack of specific studies detailing its role in catalytic reactions or the preparation of novel ligands.

Therefore, due to the absence of specific and verifiable research on this particular compound within the requested contexts of catalysis and ligand design, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specified outline and content requirements. Information on related but distinct compounds, or general discussions of chemical processes, would not meet the strict criteria of focusing solely on this compound.

Environmental and Toxicological Research on this compound: A Mechanistic Focus

The study of halogenated organic compounds is of significant interest due to their widespread use and potential environmental persistence. Among these, this compound, a highly fluorinated aromatic carboxylic acid, presents a unique case for environmental and toxicological investigation. The high stability of the carbon-fluorine bond suggests a considerable resistance to degradation. This article focuses exclusively on the mechanistic aspects of its environmental fate and toxicology, based on available scientific research.

Environmental and Toxicological Research Mechanistic Focus Only

Detailed mechanistic studies specifically investigating 2,3,5,6-Tetrafluoro-4-methylbenzoic acid are notably scarce in publicly accessible scientific literature. Consequently, this section draws upon research conducted on structurally similar compounds, such as monofluorinated benzoic acids, to infer potential mechanistic pathways. It must be emphasized that these are hypothetical pathways and may not be representative of the actual environmental and toxicological behavior of the tetrafluorinated target compound.

The environmental persistence of fluorinated aromatic compounds is largely dictated by the number and position of fluorine substituents on the aromatic ring. While no specific studies detail the biodegradation of this compound, research on simpler fluorobenzoates provides insight into potential enzymatic degradation mechanisms in microorganisms.

Bacterial degradation of monofluorobenzoates often initiates with a dioxygenase-catalyzed attack on the aromatic ring. For instance, the degradation of 3-fluorobenzoate (B1230327) can proceed via two distinct dioxygenation pathways. One pathway involves 1,2-dioxygenation to produce 3-fluorocatechol, which can lead to the accumulation of the dead-end metabolite 2-fluoro-cis,cis-muconate. An alternative and more productive pathway begins with 1,6-dioxygenation, forming 4-fluorocatechol, which is further metabolized to central metabolic intermediates, accompanied by the release of fluoride (B91410) ions.

Similarly, certain bacterial strains have been shown to degrade 4-fluorobenzoate (B1226621) via initial defluorination to 4-hydroxybenzoate, which is then channeled into the 3,4-dihydroxybenzoate pathway. This process involves enzymes inducible by 4-fluorobenzoate.

These findings suggest that a hypothetical biodegradation pathway for this compound would likely require specialized enzymatic machinery capable of overcoming the high stability conferred by the four fluorine atoms. The initial step would likely be an oxidative attack, possibly a dioxygenation, to destabilize the aromatic ring. Subsequent steps would involve defluorination and ring cleavage. However, the high degree of fluorination in this compound likely makes it a highly recalcitrant molecule, and its degradation, if it occurs at all, is expected to be extremely slow under typical environmental conditions.

Table 1: Potential Mechanistic Steps in the Biodegradation of Fluorinated Benzoic Acids (Based on Monofluorinated Analogues)
Metabolic StepEnzyme Type (Hypothesized)Key IntermediatesOutcome
Initial Ring ActivationBenzoate DioxygenaseFluorinated Catechols (e.g., 3-Fluorocatechol, 4-Fluorocatechol)Destabilization of the aromatic ring
Ring CleavageCatechol DioxygenaseFluorinated Muconic AcidsOpening of the aromatic ring structure
DefluorinationDehalogenase / SpontaneousHydroxy-intermediatesRelease of Fluoride ions (F-)
Central MetabolismVariousOxoadipate, Succinate, Acetyl-CoAComplete degradation and assimilation

There is a significant lack of published in vitro and in silico studies focusing specifically on the toxicological mechanisms of this compound. The available literature does not provide data on its interaction with cellular receptors, enzymatic pathways, or potential for genotoxicity from a mechanistic standpoint.

However, research on structurally related compounds can offer some limited, speculative insights. For example, a related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is utilized in the synthesis of inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). ossila.com This suggests that the tetrafluorinated phenyl ring structure could potentially interact with enzymatic active sites, although this is not a direct toxicological assessment of this compound itself.

In silico investigations of other, non-fluorinated benzoic acid derivatives, such as 3-phenoxybenzoic acid, have aimed to predict toxic effects by examining interactions with proteins like caspases, which are involved in apoptosis. Such computational approaches have not been reported for this compound.

Due to the absence of specific mechanistic data, a data table for the toxicological mechanisms of this compound cannot be constructed. Further research is required to elucidate its potential molecular initiating events and adverse outcome pathways.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The synthesis of highly fluorinated aromatic compounds often involves challenging reaction conditions. Future research will likely focus on the development of more efficient, sustainable, and safer methods for the synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid and its analogs.

Key Research Thrusts:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless scale-up. Future investigations could adapt existing fluorination and carboxylation reactions to flow systems, potentially leading to higher yields and purity of the final product.

Photoredox Catalysis: This burgeoning field of organic synthesis utilizes visible light to initiate chemical transformations under mild conditions. The application of photoredox catalysis to the late-stage functionalization of fluorinated aromatic rings could provide novel routes to this compound and its derivatives, minimizing the need for harsh reagents and high temperatures.

Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. Research into engineered enzymes capable of selective fluorination or carboxylation of aromatic precursors could offer a highly specific and environmentally benign pathway to produce this compound. Such biocatalytic methods would operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

Synthetic MethodologyPotential Advantages
Flow ChemistryImproved safety, scalability, and process control.
Photoredox CatalysisMild reaction conditions, high functional group tolerance.
BiocatalysisHigh selectivity, environmentally friendly, use of renewable resources.

Development of Advanced Derivatives for Targeted Applications

The carboxylic acid and methyl groups, along with the fluorinated aromatic ring, provide multiple points for chemical modification, enabling the creation of a diverse library of derivatives with tailored properties.

Pharmaceutical and Medicinal Chemistry: The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. Future work will likely involve using this compound as a scaffold to synthesize novel therapeutic agents. For instance, derivatives could be designed as specific enzyme inhibitors or receptor modulators. A closely related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, has already been utilized as a precursor for fluorescent probes in bioimaging and in the development of inhibitors for enzymes like protein farnesyltransferase. This suggests that derivatives of the methyl-substituted analog could also find applications in diagnostics and therapy.

Advanced Polymers and Materials Science: As a building block, this compound can be incorporated into high-performance polymers. Its tetrafluorinated ring imparts exceptional thermal and chemical resistance, making it a candidate for creating materials suitable for demanding environments, such as in the aerospace and electronics industries. Future research could focus on synthesizing polyesters, polyamides, and other polymers incorporating this moiety to develop materials with enhanced durability and specific electronic or optical properties.

Agrochemicals: The unique properties of fluorinated compounds are also valuable in the design of modern pesticides and herbicides. Derivatives of this compound could be explored for their potential as active ingredients in new crop protection agents, potentially offering improved efficacy and environmental profiles.

Integration into Multidisciplinary Research Areas

The versatility of this compound and its derivatives makes it a valuable tool for research that spans multiple scientific disciplines.

Materials Science and Engineering: Beyond polymer synthesis, this compound could be used to create novel coatings and surface modifiers. The fluorinated nature of the molecule can impart hydrophobic and oleophobic properties, leading to applications in self-cleaning surfaces and anti-fouling coatings. Its incorporation into electronic materials could also be investigated for applications in organic electronics.

Chemical Biology: As demonstrated with its hydroxylated analog, derivatives of this compound could be developed as chemical probes to study biological processes. These probes could be designed to interact with specific proteins or other biomolecules, allowing researchers to investigate their function in living systems.

Environmental Science: The compound can be used in studies investigating the environmental fate and impact of fluorinated organic compounds. This research is crucial for understanding the behavior of these persistent chemicals in ecosystems and for developing strategies for their remediation.

Research AreaPotential Application
Materials ScienceHigh-performance polymers, protective coatings, electronic materials.
Chemical BiologyMolecular probes for studying biological systems.
Environmental ScienceReference standards for environmental analysis and remediation studies.

Role in Sustainable Chemistry Initiatives

Future research will increasingly focus on the environmental impact of chemical products and processes. This compound can play a role in advancing sustainable chemistry.

Development of Durable and Long-Lasting Materials: By contributing to the synthesis of highly durable polymers and coatings, this compound can extend the service life of products, reducing the need for frequent replacement and thereby minimizing waste.

Green Synthesis Methodologies: As mentioned earlier, the exploration of biocatalytic and flow chemistry routes for its synthesis aligns with the principles of green chemistry by reducing energy consumption, minimizing waste, and using safer reagents.

Recyclable Polymers: A significant challenge in polymer science is the development of materials that can be easily recycled. Future research could investigate the design of polymers based on this compound that have built-in mechanisms for depolymerization, facilitating a circular economy for these advanced materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3,5,6-tetrafluoro-4-methylbenzoic acid, and how do they influence experimental design?

  • Methodological Answer : The compound’s high lipophilicity (LogP ≈ 4.44, inferred from its ester derivative) suggests limited aqueous solubility, necessitating solvents like DMSO or THF for dissolution in biological assays . Its boiling point (~323°C) and vapor pressure (~0 mmHg at 25°C) indicate stability under standard laboratory conditions but require inert atmospheres for high-temperature reactions . Density (1.3 g/cm³) and melting point (unreported for the methyl variant; analog 153–277°C for related derivatives) guide purification via recrystallization or column chromatography .

Q. How can the purity of this compound be assessed?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. Compare retention times against standards. Confirm structural integrity via 1H^1H/19F^{19}F-NMR: fluorine substituents yield distinct splitting patterns, while the methyl group appears as a singlet (~δ 2.5 ppm). Mass spectrometry (ESI-MS) should show [M-H]⁻ at m/z 227 (calculated for C₈H₃F₄O₂) .

Q. What safety precautions are critical when handling fluorinated benzoic acids?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (vapor pressure <1 mmHg). Store in sealed containers at room temperature, away from bases to prevent decarboxylation. Dispose of waste via halogenated solvent protocols. Emergency response: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents impact the acidity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase acidity (predicted pKa ≈ 0.95 for the tetrafluoro-terephthalic analog) by stabilizing the deprotonated carboxylate via inductive effects. Compare experimentally via potentiometric titration in water/THF (1:1). Theoretical validation: DFT calculations (B3LYP/6-311+G(d,p)) can model charge distribution and HOMO-LUMO gaps .

Q. What synthetic strategies are effective for introducing functional groups (e.g., iodine, boronic acid) at the 4-position of the tetrafluorobenzoic acid scaffold?

  • Methodological Answer :

  • Iodination : Use N-iodosuccinimide (NIS) with H₂SO₄ as a catalyst in acetic acid (60°C, 12 h). Monitor via TLC (Rf shift). Isolate 4-iodo derivatives (e.g., CAS 873536-93-7) via flash chromatography (hexane:EtOAc 4:1) .
  • Boronation : Miyaura borylation with Pd(dppf)Cl₂, B₂pin₂, and KOAc in dioxane (100°C, 24 h). Purify boronic acid derivatives (e.g., 4-isopropoxy variant) using silica gel and validate by 11B^{11}B-NMR .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT studies (Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites. The methyl group at the 4-position may sterically hinder coupling at adjacent positions. Compare with experimental results from Suzuki-Miyaura reactions using aryl halides (e.g., 4-iodo derivative) and phenylboronic acid .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorinated benzoic acid derivatives: How to resolve?

  • Methodological Answer : Variations arise from polymorphic forms or impurities. For example, 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid (CAS 5211-44-9) melts at 153°C , while its hydroxyl analog (CAS 652-34-6) decomposes at 275–277°C . Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess purity. Recrystallize from ethanol/water to isolate pure forms .

Application-Oriented Questions

Q. How can this compound be utilized in designing photoactive materials?

  • Methodological Answer : The strong electron-withdrawing fluorine groups enhance charge transport in organic semiconductors. Incorporate into conjugated polymers via esterification (e.g., with thiophene derivatives) and characterize hole mobility using space-charge-limited current (SCLC) measurements. Compare with non-fluorinated analogs to quantify fluorine’s impact on bandgap (UV-Vis) and conductivity .

Q. What role does fluorination play in modulating the biological activity of benzoic acid derivatives?

  • Methodological Answer : Fluorine increases metabolic stability and membrane permeability. Test via in vitro assays:

  • Enzyme inhibition : Screen against COX-2 using fluorometric kits.
  • Cellular uptake : Label with 18F^{18}F (via nucleophilic substitution) and track uptake in HeLa cells using PET imaging. Compare IC₅₀ values with non-fluorinated controls .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.